3-Buten-1-ol, 4,4-bis(tributylstannyl)-
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Overview
Description
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is a chemical compound with the molecular formula C28H60OSn2 and a molecular weight of 650.2 g/mol . This compound is characterized by the presence of two tributylstannyl groups attached to a butenol backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- typically involves the reaction of 3-buten-1-ol with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 3-Buten-1-ol, 4,4-bis(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, 4,4-bis(tributylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol backbone to a single bond, forming saturated derivatives.
Substitution: The tributylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted butenol derivatives.
Scientific Research Applications
3-Buten-1-ol, 4,4-bis(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Stille coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 4,4-bis(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: Lacks the tributylstannyl groups, making it less reactive in certain types of reactions.
4,4-Bis(tributylstannyl)furan: Contains a furan ring instead of a butenol backbone, leading to different reactivity and applications.
Uniqueness
3-Buten-1-ol, 4,4-bis(tributylstannyl)- is unique due to the presence of two tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating complex molecules that are difficult to synthesize using other compounds .
Properties
CAS No. |
616242-54-7 |
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Molecular Formula |
C28H60OSn2 |
Molecular Weight |
650.2 g/mol |
IUPAC Name |
4,4-bis(tributylstannyl)but-3-en-1-ol |
InChI |
InChI=1S/C4H6O.6C4H9.2Sn/c1-2-3-4-5;6*1-3-4-2;;/h2,5H,3-4H2;6*1,3-4H2,2H3;; |
InChI Key |
RCQHAJFHVUCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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